molecular formula C13H14ClNO4S B1505279 Tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate CAS No. 872983-77-2

Tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate

Cat. No.: B1505279
CAS No.: 872983-77-2
M. Wt: 315.77 g/mol
InChI Key: SMXOBRJVBAHYLK-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

This compound can participate in various chemical reactions, including nucleophilic substitutions, amidations, and cyclizations. Researchers have explored its reactivity in the context of drug discovery and synthetic chemistry .

Scientific Research Applications

Precursor for Sulfonamide Derivatives

Tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate serves as a precursor in the synthesis of sulfonamide derivatives, demonstrating its versatility in organic synthesis. For example, the synthesis of 1,3,4‐Thiadiazolesulfonamides from tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5­carbamate showcases the compound's role in creating sulfonamide-based structures with potential biological activity (Pedregosa et al., 1996).

Amination Reactions

The compound is instrumental in facilitating amination reactions. For instance, it has been used in the transition metal-free amination of aryl chlorides, leading to the synthesis of N-substituted indoles and anilines. This method highlights its importance in the synthesis of pharmacologically relevant indole derivatives (Beller et al., 2001).

Oxidative Dearomatization

Another application is in oxidative dearomatization/spirocyclization reactions, where it acts as a precursor for the synthesis of C2-spiro-pseudoindoxyls. This demonstrates its utility in generating complex molecular architectures via copper-catalyzed reactions (Kong et al., 2016).

Physicochemical and Pharmacokinetic Studies

Research on tert-butyl isosteres, including this compound, reveals their impact on the physicochemical and pharmacokinetic properties of bioactive compounds. These studies provide insights into the modulation of lipophilicity and metabolic stability, crucial for drug discovery (Westphal et al., 2015).

Synthesis of Indoles and Anilines

The compound has also been employed as a reagent in the synthesis of indoles and anilines, showcasing its role in palladium-catalyzed amination processes. This application underlines its importance in the efficient preparation of these compounds, even with sensitive functional groups (Prakash et al., 2011).

Safety and Hazards

  • Thermal Hazard : Upon decomposition, it releases tert-butyl alcohol, carbon dioxide, and 2-ethylhexanol .

Properties

IUPAC Name

tert-butyl 2-chlorosulfonylindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO4S/c1-13(2,3)19-12(16)15-10-7-5-4-6-9(10)8-11(15)20(14,17)18/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMXOBRJVBAHYLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=CC=CC=C2C=C1S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80701785
Record name tert-Butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80701785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872983-77-2
Record name tert-Butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80701785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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